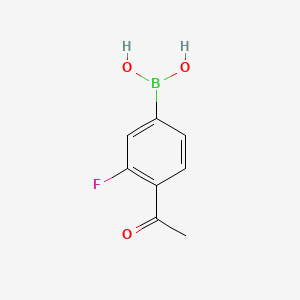

4-乙酰基-3-氟苯硼酸

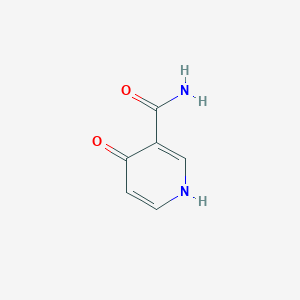

描述

The compound 4-Acetyl-3-fluorophenylboronic acid is not directly discussed in the provided papers. However, the papers do provide insights into related fluorinated compounds and acetylphenyl derivatives, which can be used to infer some general characteristics that might be applicable to 4-Acetyl-3-fluorophenylboronic acid. For instance, fluorinated aromatic compounds are known for their unique reactivity due to the electronegative fluorine atom affecting the electronic structure of the aromatic ring . Acetylphenyl derivatives, as seen in the second paper, are often studied for their structural and electronic properties, which can be relevant to understanding similar compounds .

Synthesis Analysis

The synthesis of related fluorinated compounds, as mentioned in the first paper, follows a 'green protocol' which suggests an environmentally friendly approach to chemical synthesis . This could imply that the synthesis of 4-Acetyl-3-fluorophenylboronic acid might also be achieved through sustainable methods. The detailed spectral and X-ray crystallographic analyses used to characterize the synthesized compounds indicate a rigorous approach to confirming the structure of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, NMR, and single-crystal X-ray diffraction studies . These methods provide detailed information about the geometry and electronic environment of the molecules, which is crucial for understanding their reactivity and properties. Theoretical calculations, such as DFT, are also employed to predict and confirm the molecular structure .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often analyzed using molecular descriptors and reactivity surfaces . These analyses help in understanding how the molecule might interact with other chemical species, which is essential for predicting its behavior in various chemical reactions. The presence of an acetyl group and a boronic acid moiety in 4-Acetyl-3-fluorophenylboronic acid would likely influence its reactivity, potentially making it a candidate for use in Suzuki coupling reactions, which are commonly employed in the synthesis of biaryl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Acetyl-3-fluorophenylboronic acid can be inferred from spectroscopic data and theoretical calculations . The first hyperpolarizability and infrared intensities reported in the second paper suggest that the compound has non-linear optical properties, which could be relevant for materials science applications . The HOMO and LUMO analysis, as well as the molecular electrostatic potential map, provide insights into the electronic properties of the molecule, which are important for understanding its stability and reactivity .

科学研究应用

-

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary : 4-Acetyl-3-fluorophenylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly in the area of Suzuki-Miyaura coupling reactions. This reaction type allows for the formation of carbon-carbon bonds between an organic electrophile (usually an aryl or vinyl halide) and a nucleophilic organoboron compound.

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out. Typically, a Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base.

- Results : The outcome of such a reaction is the formation of a new carbon-carbon bond, which can be used to construct complex organic molecules.

-

Attachment Chemistry on Nanoparticles

- Field : Material Science

- Summary : Research has been conducted on the attachment chemistry of 4-fluorophenyl boronic acid on TiO2 and Al2O3 nanoparticles .

- Methods : The specific methods of application or experimental procedures involve varying weight loadings of 4-fluorophenylboronic acid on anatase TiO2 . Transmission electron microscopy (TEM) was performed to confirm the nanoparticle size of purchased materials .

- Results : The results of this research are not explicitly mentioned in the source, but it suggests that the attachment of 4-fluorophenyl boronic acid on these nanoparticles could have potential applications in material science .

-

Fluorescence Imaging and Tumor Therapy

- Field : Biomedical Sciences

- Summary : Phenylboronic acid (PBA), a small molecular ligand, has the characteristics of low cytotoxicity and easy modification . PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out. Typically, PBA-based functional materials are used in fluorescence imaging and tumor therapy .

- Results : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed .

-

Chemical Synthesis

- Field : Chemical Engineering

- Summary : 4-Acetyl-3-fluorophenylboronic acid is a valuable building block in chemical synthesis .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : The outcome of such a reaction is the formation of a new carbon-carbon bond, which can be used to construct complex organic molecules .

-

Synthesis of Fluorobiphenylcyclohexenes

- Field : Organic Chemistry

- Summary : Phenylboronic acid derivatives have been used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out. Typically, this involves palladium-catalyzed cross-couplings .

- Results : The outcome of such a reaction is the formation of novel liquid crystalline fluorobiphenylcyclohexenes .

-

Synthesis of Difluoroterphenyls

- Field : Organic Chemistry

- Summary : Phenylboronic acid derivatives have been used in the synthesis of difluoroterphenyls .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out. Typically, this involves palladium-catalyzed cross-couplings .

- Results : The outcome of such a reaction is the formation of difluoroterphenyls .

安全和危害

4-Acetyl-3-fluorophenylboronic acid is considered hazardous. It may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as gloves and eye protection .

属性

IUPAC Name |

(4-acetyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEPWJRNHLTYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478220 | |

| Record name | 4-Acetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-3-fluorophenylboronic acid | |

CAS RN |

481725-35-3 | |

| Record name | 4-Acetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

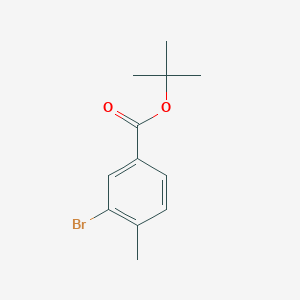

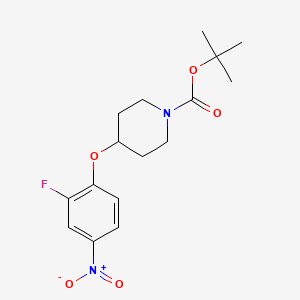

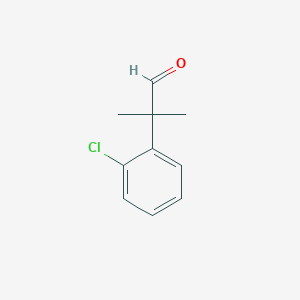

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)

![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)